alpha-Neup5Ac-(2->6)-D-Galp
CAS No.:
Cat. No.: VC13686501
Molecular Formula: C17H29NO14
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO14 |
|---|---|
| Molecular Weight | 471.4 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H29NO14/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29)/t6-,7+,8+,9+,10+,11-,12-,13+,14+,15?,17+/m0/s1 |
| Standard InChI Key | ZWJUGLBUMFWRAR-TXFPQSCTSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O |
Introduction
Structural Characterization of Alpha-Neup5Ac-(2→6)-D-Galp
Molecular Architecture
The compound features a terminal α-linked Neu5Ac residue attached to the 6-hydroxyl group of D-galactopyranose. The Neu5Ac moiety is a nine-carbon monosaccharide with a carboxylic acid group at C2, an acetamido group at C5, and a glycerol-like side chain . The glycosidic linkage between Neu5Ac and Galp is defined by the anomeric configuration (α) and connectivity (C2 of Neu5Ac to C6 of Galp) .
Key Structural Features:
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IUPAC Name: 5-Acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonic acid-(2→6)-D-galactopyranose .
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Stereochemistry: Ten defined stereocenters, including the α-configuration at the Neu5Ac anomeric carbon and the β-configuration at Galp C1 .
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3D Conformation: Molecular dynamics simulations reveal flexibility in the (2→6) glycosidic bond, with preferred ϕ (C2–O–C6–C5) and ψ (O–C6–C5–O) angles of −60° and 180°, respectively .
Biosynthesis and Chemical Synthesis
Natural Biosynthesis
In bacteria such as Streptococcus agalactiae and Neisseria meningitidis, α-Neup5Ac-(2→6)-D-Galp is incorporated into capsular polysaccharides (CPS) via sialyltransferases. These enzymes catalyze the transfer of Neu5Ac from cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) to galactose acceptors . For example, N. meningitidis serogroups W-135 and Y utilize this disaccharide in their CPS repeating units, which are critical for immune evasion .
Laboratory Synthesis
Chemical synthesis strategies often employ protected galactose derivatives to ensure regioselectivity. A notable approach involves:
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Galactose Protection: 3,4-di-O-benzyl-2-O-(4-nitrobenzoyl)-α-D-galactopyranosyl bromide serves as the glycosyl acceptor .
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Sialylation: Coupling with a Neu5Ac donor (e.g., methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-Neu5Ac) under Koenigs–Knorr conditions yields the α-(2→6) linkage .
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Deprotection: Sequential removal of acetyl and benzyl groups via alkaline hydrolysis affords the final product .
Challenges:
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Low yields (50–60%) due to steric hindrance at C6 of galactose .
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Competing β-anomer formation without careful control of reaction kinetics .
Biological Roles and Mechanisms
Bacterial Pathogenesis
α-Neup5Ac-(2→6)-D-Galp is a virulence factor in pathogens:
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Immune Evasion: The negatively charged sialic acid masks bacterial surfaces, inhibiting complement-mediated lysis .
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Host Adhesion: In Helicobacter pylori, this disaccharide facilitates binding to gastric epithelial cells via sialic acid-binding adhesins (SabA) .
Mammalian Systems
In humans, α-Neup5Ac-(2→6)-D-Galp terminates glycan chains on glycoproteins and glycolipids, influencing:
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Cell-Cell Communication: Mediates leukocyte rolling via selectin binding .
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Neural Development: Polysialic acid chains containing this motif regulate synaptic plasticity .
Conformational Dynamics and Free Energy Landscapes
Molecular dynamics simulations reveal two dominant conformational states for the (2→6) linkage :
| Conformational State | ϕ Angle (°) | ψ Angle (°) | Relative Free Energy (kJ/mol) |
|---|---|---|---|
| GA | −60 | 180 | 0.0 (Reference) |
| GB | 60 | −60 | 4.4 |
| GC | 180 | 60 | 3.2 |
The GA state is thermodynamically favored, stabilized by intramolecular hydrogen bonds between Neu5Ac C7–OH and Galp C4–OH .
Comparative Analysis with Beta-Anomer
Alpha-Neup5Ac-(2→6)-β-D-Galp differs in the anomeric configuration of galactose (β vs. α). This subtle change alters biological activity:
| Property | α-Anomer | β-Anomer |
|---|---|---|
| Selectin Binding | High affinity (Kd = 12 nM) | Low affinity (Kd = 480 nM) |
| Enzymatic Cleavage | Resistant to neuraminidases | Susceptible to cleavage |
| CPS Prevalence | Common in pathogenic bacteria | Rare |
The β-anomer’s susceptibility to enzymatic degradation limits its utility in bacterial CPS .
Applications in Biomedical Research
Vaccine Development
CPS fragments containing α-Neup5Ac-(2→6)-D-Galp are used in conjugate vaccines against N. meningitidis and S. agalactiae. For example, the MenACWY vaccine includes serogroup W-135 CPS with this disaccharide .
Glycomimetic Drugs
Structural analogs of α-Neup5Ac-(2→6)-D-Galp inhibit influenza virus hemagglutinin and bacterial sialidases. Modifications at C9 of Neu5Ac (e.g., 9-amino-9-deoxy derivatives) enhance binding potency .
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